d-Glucose, ether with glycerol

Dermatology Skin moisturization Aquaporin modulation

d-Glucose, ether with glycerol (INCI: Glyceryl Glucoside, CAS 100402-60-6) is a glycosidic conjugate of one glycerol molecule and one glucose molecule, belonging to the class of glucosylglycerols. It is registered under EU REACH (EC 309-496-6) as a full-registration, joint-submission substance with a tonnage band of ≥100 to.

Molecular Formula C15H30O14
Molecular Weight 434.39 g/mol
CAS No. 100402-60-6
Cat. No. B12658788
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Named-Glucose, ether with glycerol
CAS100402-60-6
Molecular FormulaC15H30O14
Molecular Weight434.39 g/mol
Structural Identifiers
SMILESC(C(CO)O)O.C(C(C(C(C(C=O)OC(C=O)C(C(C(CO)O)O)O)O)O)O)O
InChIInChI=1S/C12H22O11.C3H8O3/c13-1-5(17)9(19)11(21)7(3-15)23-8(4-16)12(22)10(20)6(18)2-14;4-1-3(6)2-5/h3-14,17-22H,1-2H2;3-6H,1-2H2/t5-,6-,7+,8+,9-,10-,11-,12-;/m1./s1
InChIKeyVDBLFKODSKYWQX-NWVPAHFOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Glyceryl Glucoside (d-Glucose, Ether with Glycerol, CAS 100402-60-6): Procurement-Relevant Identity, Regulatory Status, and Core Characteristics


d-Glucose, ether with glycerol (INCI: Glyceryl Glucoside, CAS 100402-60-6) is a glycosidic conjugate of one glycerol molecule and one glucose molecule, belonging to the class of glucosylglycerols [1]. It is registered under EU REACH (EC 309-496-6) as a full-registration, joint-submission substance with a tonnage band of ≥100 to <1,000 tonnes per annum, confirming established industrial use in the European Economic Area [2]. The compound exists as multiple stereoisomers depending on the anomeric configuration (α/β) and the glycerol substitution position; the 2-O-α-D-glucopyranosyl glycerol (2-αGG) isomer is identical to the natural extremolyte found in the resurrection plant Myrothamnus flabellifolia and in cyanobacteria, and is the isomer most closely associated with biological activity . Commercially, it is supplied as either the purified single-isomer (e.g., Glycoin natural, 100% 2-αGG) or as a mixed-isomer technical-grade liquid with total glyceryl glucoside content typically ranging from 35% to 55% .

Why d-Glucose, Ether with Glycerol Cannot Be Interchanged with Generic Glycerol, Alkyl Glucosides, or Propylene Glycol Ethers in Performance-Critical Applications


Although glycerol, alkyl polyglucosides (e.g., decyl glucoside), and propylene glycol ethers of glucose are chemically related humectants or nonionic surfactants, substituting them for d-glucose, ether with glycerol in applications that depend on aquaporin-3 (AQP3) upregulation, genotoxicity avoidance, or cryopreservation efficacy produces materially different outcomes [1][2]. Glycerol alone at osmotically equivalent concentrations does not upregulate AQP3 mRNA expression in human keratinocytes, whereas glyceryl glucoside induces a 215% increase, indicating a receptor- or signaling-mediated mechanism beyond simple hygroscopicity [1]. In cryopreservation, DMSO is cytotoxic above 2–3% (v/v) and glycerol induces genotoxic sister chromatid exchange, while glyceryl glucoside shows no significant genotoxicity at effective cryoprotective concentrations [2]. Alkyl glucosides function primarily as micelle-forming surfactants with critical micelle concentrations (CMC) in the millimolar range and lack AQP3-modulating bioactivity, making them poor functional substitutes in personal-care formulations designed for barrier repair and deep moisturization. Propylene glycol ethers of glucose (e.g., CAS 100402-63-9) differ in hydrophilicity and metabolic profile due to the propylene spacer, but peer-reviewed comparative efficacy data against the glyceryl analog are absent, precluding data-driven interchange. Generic substitution therefore risks loss of the specific biological activity, safety margin, and regulatory acceptance profile that define procurement value for this compound.

Quantitative Differentiation Evidence for d-Glucose, Ether with Glycerol Against Key In-Class and Functional Comparators


AQP3 mRNA Upregulation in Human Keratinocytes: Glyceryl Glucoside vs. Glycerol Head-to-Head

In a direct in-vitro head-to-head comparison, glyceryl glucoside (GG) at 3% w/v upregulated AQP3 mRNA expression by 215% on average in cultured human epidermal keratinocytes after 24 hours, while 1% glycerol—delivering equivalent osmolarity—showed no significant difference from untreated controls [1]. This demonstrates that GG's AQP3-inducing effect is not attributable to hyperosmotic stimulus but requires the intact glucosyl-glycerol conjugate structure. The same study confirmed that AQP3 protein levels increased by 156% following 3% GG treatment, measured by FACS analysis [1]. In a separate study on HaCaT keratinocyte lines, GG treatment produced a fold increase in AQP3 mRNA from 1.04±0.31 (non-treated) to 2.51±1.02 (P=0.0043) in wild-type cells, and correspondingly restored AQP3 expression in NCSTN and PSENEN knock-out lines [2].

Dermatology Skin moisturization Aquaporin modulation

Genotoxicity Profile: Glyceryl Glucoside vs. Glycerol in CHO Cells

In a comparative genotoxicity study, Chinese hamster ovary (CHO) cells treated with 2% glycerol showed a three-fold higher frequency of sister chromatid exchange (SCE) above background levels, whereas glyceryl glucoside (GG) at the same 2% concentration did not induce significant SCE compared to background [1]. This genotoxic response to glycerol was concentration-dependent. Micronuclei formation was observed equally for both compounds at concentrations ≥2%, indicating similar clastogenic potential at higher doses, but the SCE differential at 2% establishes GG as the safer alternative at typical cosmetic-use concentrations [1].

Genetic toxicology Cosmetic safety Cryopreservation

Cryopreservation Cytotoxicity: Glyceryl Glucoside vs. DMSO and Glycerol in Multiple Cell Lines

In a three-way comparative cryopreservation study, glyceryl glucoside (GG) demonstrated effective cryoprotection at 30–40% (v/v) across CHO, A549, and AG1522 cell lines [1]. DMSO—the current gold-standard cryoprotectant—showed the highest cytotoxicity among the three agents tested, with significant cell doubling time delay above 3% (v/v) and significantly reduced clonogenic ability above 2% in a 7-day colony formation assay [1]. Glycerol showed similar acute cytotoxicity to GG in trypan blue exclusion assays (strong cell killing above 4% v/v within 24 h), but was additionally genotoxic as detailed in Evidence Item 2. The study concluded that GG is a safer alternative to DMSO for cryopreservation and a safer alternative to glycerol for cosmetic formulations [1].

Cell biology Cryopreservation Biobanking

Synthetic Yield and Catalytic Selectivity: WO3/SO42-/SnO2 Heterogeneous Catalysis vs. Conventional Etherification Routes

Under optimized solvent-free conditions using WO3/SO42-/SnO2 solid acid catalysts (15 wt% SO42-/SnO2 with varying tungsten oxide loading, calcined at 400°C), the direct etherification of glycerol with D-glucose yielded up to 95.82% of glycerol ethers (α- and β-D-glucopyranosyl glycerol diastereomers) [1]. The authors explicitly state that the promoted WO3/SO42-/SnO2 catalysts exhibit 'excellent catalytic selectivity in the etherification of glycerol in comparison of other known catalysts' [1]. This represents a solvent-free, salt-free, metal-free synthetic route that avoids organic solvents entirely—a significant process advantage over conventional etherification methods using homogeneous acids, organic solvents, or enzymatic glycosylation with lower space-time yields [1].

Green chemistry Catalytic etherification Process chemistry

Stereoisomer Purity: 2-αGG Content vs. Mixed-Anomer Technical Grades as a Determinant of Bioactivity

Commercial glyceryl glucoside is available across a wide purity and stereoisomer-content continuum. Generic mixed-anomer technical grades (e.g., Soho Aneco AC-GG) specify total glyceryl glucoside content of 35–55%, with residual glycerol at 25–45% and free glucose at ≤0.5% . In contrast, enantiopure 2-O-α-D-glucopyranosyl glycerol (2-αGG) products, such as Glycoin natural, claim 100% 2-αGG content manufactured via a patented biotechnological process . Intermediate grades exist: PromaCare GG specifies 55% 2-αGG content . The 2-αGG isomer is specifically identified as the stress-protection molecule naturally occurring in Myrothamnus flabellifolia and Spirulina, and is the isomer used in the AQP3 upregulation and cryopreservation studies cited above [1]. While no published head-to-head study directly compares AQP3 induction potency of pure 2-αGG vs. mixed anomer grades at matched total GG concentration, the mechanistic literature consistently identifies the specific α-(1→2) glycosidic linkage as the bioactive entity [1].

Stereochemistry Cosmetic ingredient quality Bioactivity specification

In-Vivo Skin Barrier Function Improvement: Glyceryl Glucoside + Glycerol Formulation vs. Glycerol-Only Vehicle

In a clinical study on 23 female subjects (aged 50–70) with dry-stressed skin (baseline TEWL 7.88 g/m²·h), a vehicle formulation containing 6.5% glycerol plus 5% glyceryl glucoside induced a significant decrease in transepidermal water loss (TEWL) compared to both the untreated control area and the vehicle containing 6.5% glycerol alone after 3 weeks of topical application (p<0.05) [1]. The glycerol-only vehicle did not achieve a statistically significant TEWL reduction vs. untreated control under these conditions. Additionally, GG was detected in suction blister epidermis at an average concentration of 683 ng/mL (n=19), confirming percutaneous penetration to viable epidermal layers [1]. In a separate ex-vivo analysis, 5% GG-containing formulation significantly increased AQP3 mRNA levels in the blister epidermis compared to vehicle-only treated skin (p<0.05) [1].

Clinical dermatology Transepidermal water loss Barrier repair

Evidence-Backed Application Scenarios Where d-Glucose, Ether with Glycerol Delivers Quantified Superiority Over Generic Alternatives


Premium Barrier-Repair and Anti-Aging Skincare Formulations Requiring AQP3-Mediated Deep Hydration

When developing a moisturizer or serum targeting intrinsically dehydrated, aged, or environmentally stressed skin, formulators should select a glyceryl glucoside grade with high 2-αGG content (≥55%) rather than relying on glycerol alone. The clinical evidence demonstrates that adding 5% GG to a 6.5% glycerol vehicle significantly reduces TEWL and upregulates AQP3 mRNA in the viable epidermis, outcomes not achieved by the glycerol vehicle alone [1]. The in-vitro data further confirm a 215% increase in AQP3 mRNA expression with 3% GG vs. no effect from osmotically equivalent glycerol concentrations [1]. Recommended use level: 0.5–5% GG in leave-on formulations; typical cosmetic dosage range 0.5–2.0% .

Glycerol-Free or Low-Glycerol Clean-Label Cosmetic Products Targeting Sensitive or Allergy-Prone Skin

For brands pursuing glycerol-free claims or seeking to eliminate glycerol-associated genotoxicity risk, glyceryl glucoside with minimized residual glycerol content (preferably <1%) is the evidence-supported alternative. At 2% concentration—a common cosmetic use level—GG does not induce sister chromatid exchange (SCE), whereas glycerol produces a three-fold increase in SCE frequency in CHO cells [2]. Products with certified natural/organic credentials (ECOCERT, COSMOS) are commercially available as single-isomer 2-αGG (Glycoin natural) . Residual glycerol specification should be verified upon procurement, as generic grades contain 25–45% glycerol .

DMSO-Free Cell and Tissue Cryopreservation Media for Biobanking and Cell Therapy Manufacturing

For cryopreservation applications where DMSO cytotoxicity or glycerol genotoxicity is unacceptable (e.g., therapeutic cell banking, reproductive tissue preservation, sensitive primary cell lines), glyceryl glucoside at 30–40% (v/v) provides comparable cryoprotective efficacy with significantly lower cytotoxicity than DMSO and no detectable genotoxicity vs. glycerol [2]. Procurement should specify low-endotoxin, cell-culture-tested grades when intended for GMP or clinical applications. The wider therapeutic window—effective cryoprotection at 30–40% vs. DMSO cytotoxicity threshold at 2–3%—is a critical quality attribute for protocol transfer and regulatory submission [2].

Green-Chemistry and Solvent-Free Manufacturing of Glyceryl Glucoside at Industrial Scale

For chemical manufacturers and toll producers seeking to establish or source solvent-free, high-yield glyceryl glucoside synthesis, the WO3/SO42-/SnO2 heterogeneous catalytic route achieving 95.82% yield under solvent-free conditions represents a benchmark process [3]. This route eliminates organic solvent handling, salt formation, and metal contamination, simplifying downstream purification and reducing environmental compliance cost. Procurement of glyceryl glucoside manufactured via this or comparable heterogeneous catalytic processes should be prioritized when sustainability certifications (e.g., COSMOS, NaTrue) or low residual solvent specifications are required.

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